mPEG4-Mal

Overview

Description

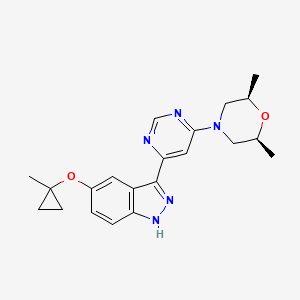

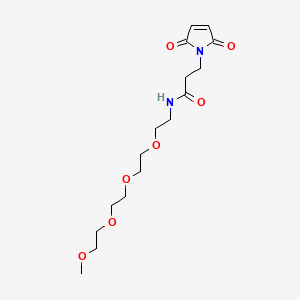

MPEG4-Mal is a PEG derivative containing a maleimide group . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The manufacture of mPEG4-Mal requires very selective reactions and high rates of conversion because the (M)PEG starting material is difficult to separate . Remaining reagent and solvents have to be removed carefully . Specific analytical methods have been developed for all produced intermediates, and consequently to control the quality of the different reactions .Molecular Structure Analysis

The molecular weight of mPEG4-Mal is 358.4 g/mol . It has a functional group of Methyl/Maleimide . The structure of mPEG4-Mal includes a PEG spacer and a maleimide group .Chemical Reactions Analysis

The maleimide group in mPEG4-Mal will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

MPEG4-Mal is a PEG derivative with a maleimide group . The hydrophilic PEG spacer increases solubility in aqueous media . The molecular weight of mPEG4-Mal is 358.4 g/mol .Scientific Research Applications

MPEG-4 Compliant Animation

mPEG4-Mal has been used in the development of MPEG-4 compliant animation for modern games engines and animation frameworks . The MPEG-4 standards define a technique for 3D facial and body model animations, which is in contrast to the set of animation techniques currently used within modern games technologies and applications .

Site-Specific monoPEGylated Uricase Conjugates

mPEG4-Mal has been used in the production and optimization of site-specific monoPEGylated Uricase Conjugates . Uricase, a therapeutic enzyme, is widely used in its PEGylated form to treat hyperuricemia and is largely manufactured by means of random/first generation PEGylation approach . In this study, site-specific/second generation PEGylation strategy involving modification of specific and rare amino acids by means of terminally functionalized PEG polymers was applied .

MPEG-4 Authoring Tool

mPEG4-Mal has been used in the development of an authoring tool for the MPEG-4 multimedia standard integrated with image sequence analysis algorithms . MPEG-4 offers numerous capabilities and is expected to be the future standard for multimedia applications .

Safety and Hazards

Mechanism of Action

Target of Action

mPEG4-Mal, also known as m-PEG4-amino-Mal, is a polyethylene glycol (PEG)-based PROTAC linker . The primary target of mPEG4-Mal is the thiol group of a biomolecule . The maleimide group in mPEG4-Mal reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The mode of action of mPEG4-Mal involves the formation of a covalent bond between the maleimide group of mPEG4-Mal and the thiol group of a biomolecule . This interaction enables the connection of the biomolecule with a thiol, which is crucial for the synthesis of a series of PROTACs .

Pharmacokinetics

The hydrophilic peg spacer in mpeg4-mal is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of mPEG4-Mal’s action is the formation of a covalent bond with a biomolecule’s thiol group . This action enables the connection of the biomolecule with a thiol, facilitating the synthesis of a series of PROTACs . These PROTACs can then induce the degradation of specific target proteins, influencing various cellular processes.

Action Environment

It is known that the hydrophilic peg spacer in mpeg4-mal increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration level of its environment.

properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHTYEHHGXSUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.